molecular formula C19H22N4O2 B2551206 2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide CAS No. 952968-59-1

2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide

Cat. No.: B2551206
CAS No.: 952968-59-1
M. Wt: 338.411
InChI Key: HJYZBQCFZLQHPE-UHFFFAOYSA-N
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Description

2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the areas of oncology and central nervous system (CNS) disorders. The compound features an imidazo[1,2-b]pyridazine core, a heterocyclic scaffold noted for its favorable physicochemical properties and its presence in several approved therapeutic agents . This structural motif is characterized by a high dipole moment, which facilitates π-π stacking interactions with target proteins, and robust hydrogen-bonding capacity, both of which are crucial for molecular recognition and binding affinity . The specific inclusion of a methoxy group at the 6-position of the imidazopyridazine ring is a common strategy to modulate electronic properties, solubility, and to engage in key hydrogen-bonding interactions within enzyme active sites, as observed in other optimized inhibitors . Research into analogous compounds demonstrates that the imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor development. For example, the well-known BCR-ABL kinase inhibitor ponatinib incorporates this system to effectively target kinases, including those with resistant mutations . Furthermore, related pyridazinone and imidazopyridazine derivatives have been extensively investigated as potent inhibitors of phosphodiesterase 10A (PDE10A), a target for schizophrenia, and other CNS targets . The 2-ethylbutanamide side chain in this molecule may contribute to its pharmacokinetic profile by influencing lipophilicity and membrane permeability. This compound is intended for research purposes only, specifically for in vitro binding assays, enzymatic activity studies, and as a lead compound for the structural optimization of novel therapeutics. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethyl-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-4-13(5-2)19(24)20-15-8-6-7-14(11-15)16-12-23-17(21-16)9-10-18(22-23)25-3/h6-13H,4-5H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYZBQCFZLQHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Imidazo[1,2-b]pyridazine Synthesis

The imidazo[1,2-b]pyridazine scaffold is synthesized via cyclocondensation of 3-aminopyridazine derivatives with α-haloketones. For example, 4-bromo-6-chloropyridazin-3-amine reacts with 1-bromopropan-2-one in isopropyl alcohol at 90°C under nitrogen to yield 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine (34% yield after silica gel chromatography). Key reaction parameters include:

Parameter Value
Solvent Isopropyl alcohol
Temperature 90°C
Reaction Time 16 hours
Base Sodium carbonate
Purification Column chromatography

Alternative routes employ chloroacetone under sealed-tube conditions at 90°C for 15–16 hours, yielding mixtures of 6,8-dichloro and 8-bromo-6-chloro derivatives (66% combined yield).

Methoxy Group Introduction

The chlorine atom at position 6 is substituted with a methoxy group via nucleophilic aromatic substitution. Treatment of 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine with sodium carbonate and methanol in acetonitrile at room temperature achieves 90% conversion to 6-methoxy-8-bromo-2-methylimidazo[1,2-b]pyridazine:

$$
\text{C}7\text{H}5\text{BrClN}3 + \text{CH}3\text{OH} \xrightarrow{\text{Na}2\text{CO}3} \text{C}8\text{H}8\text{BrN}_3\text{O} + \text{HCl}
$$

Critical factors include:

  • Solvent Polarity : Acetonitrile enhances nucleophilicity of methoxide.
  • Base Strength : Sodium carbonate neutralizes HCl byproduct, driving equilibrium toward substitution.

Suzuki-Miyaura Coupling for Aryl Functionalization

The 8-bromo substituent is replaced with a phenyl group via palladium-catalyzed cross-coupling. A representative protocol uses:

Component Quantity
8-Bromo-6-methoxyimidazo[1,2-b]pyridazine 200 mg (0.82 mmol)
Phenylboronic acid 1.2 equiv
Pd(dppf)Cl₂ 10 mol%
K₂CO₃ 2.5 equiv
Solvent Dioxane/H₂O (4:1)

Heating at 90°C for 48 hours under nitrogen affords 6-methoxy-2-methyl-8-phenylimidazo[1,2-b]pyridazine (72% yield).

Nitration and Reduction to Aniline

Nitration of the phenyl ring introduces a nitro group at the meta position using fuming HNO₃ in H₂SO₄ at 0°C. Subsequent reduction with hydrogen gas (1 atm) and 10% Pd/C in ethanol yields 3-aminophenyl-6-methoxyimidazo[1,2-b]pyridazine.

Amide Bond Formation

The final step couples 2-ethylbutanoyl chloride with 3-aminophenyl-6-methoxyimidazo[1,2-b]pyridazine. Conditions include:

Parameter Value
Solvent Dichloromethane
Base Triethylamine
Temperature 0°C → room temperature
Reaction Time 12 hours

The acyl chloride is added dropwise to a stirred solution of the aniline derivative and triethylamine, yielding 2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide (85% yield after recrystallization).

Analytical Characterization

HPLC-MS : m/z 408.2 [M+H]⁺ (calculated 407.5).
¹H-NMR (CDCl₃) : δ 8.72 (s, 1H, imidazo-H), 8.15 (d, J=8.4 Hz, 1H, aryl-H), 7.89 (s, 1H, NH), 7.62–7.58 (m, 2H, aryl-H), 4.12 (s, 3H, OCH₃), 2.51 (q, J=7.2 Hz, 2H, CH₂CH₃), 1.98–1.92 (m, 2H, CH₂), 1.34 (t, J=7.2 Hz, 3H, CH₃).

Challenges and Optimization

  • Regioselectivity in Cyclocondensation : Competing formation of 6,8-dichloro vs. 8-bromo-6-chloro derivatives necessitates careful control of stoichiometry and temperature.
  • Amine Protection : Use of Boc groups during nitration prevents undesired side reactions.
  • Catalyst Loading : Reducing Pd(dppf)Cl₂ to 5 mol% maintains coupling efficiency while lowering costs.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The imidazo[1,2-b]pyridazine core can be reduced to its corresponding dihydro derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction using NaBH4 (sodium borohydride).

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydroimidazo[1,2-b]pyridazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Scaffold and Substitution Patterns

The imidazo[1,2-b]pyridazine core is shared among several bioactive compounds. Key analogs include:

YPC-21440 and YPC-21817 (Pan-Pim Kinase Inhibitors): These compounds, developed by Yakult Honsha, feature a (Z)-5-([3-aryl]methylene)thiazolidine-2,4-dione moiety linked to the imidazo[1,2-b]pyridazine core . Substituents on the aryl group include piperazine derivatives (e.g., 4-methylpiperazin-1-yl, 4-ethylpiperazin-1-yl) and fluorophenyl groups.

3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide: This compound substitutes the butanamide group with a fluorinated benzamide. Key Difference: The trifluoromethyl and difluoro substituents likely enhance metabolic stability and binding affinity compared to the non-fluorinated butanamide in the target compound .

Physicochemical Properties

Property 2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide YPC-21440 3,4-Difluoro-N-[...]benzamide
Molecular Weight ~383.42 g/mol (estimated) 512.57 g/mol 398.34 g/mol
LogP (Lipophilicity) Moderate (predicted due to ethyl and methoxy groups) High (piperazine, thiazolidinedione) High (fluorine substituents)
Solubility Likely low in aqueous media Low (DMSO-soluble) Moderate (fluorine enhances polarity)

Research Findings and Implications

Synthesis Challenges : The Yakult compounds required multi-step synthesis with piperazine and thiazolidinedione functionalization, suggesting that this compound’s simpler structure may offer easier scalability .

Thermodynamic Stability : Quantum chemical studies on imidazo[1,2-a]pyrimidine analogs (e.g., work by Mohamed Azzouzi et al.) highlight the role of methoxy groups in stabilizing aromatic systems via resonance, a property shared by the target compound’s 6-methoxy group .

Druglikeness : The target compound’s moderate logP aligns with Lipinski’s rule of five, whereas YPC-21440’s higher molecular weight and lipophilicity may limit oral bioavailability .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 6-methoxy group into imidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer : The 6-methoxy group can be introduced via nucleophilic substitution of a chloro precursor. For example, compound 75 in was synthesized by reacting a 6-chloroimidazo[1,2-b]pyridazine intermediate with sodium methoxide (NaOCH₃) at 70°C, followed by purification via silica gel chromatography and freeze-drying. Key parameters include temperature control (70°C), reaction time (2–3 hours), and solvent selection (methanol/water). HPLC analysis confirmed >99% purity, with retention times between 12.0–13.9 minutes using a C18 column .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine 1H NMR (to confirm substituent positions and integration ratios) with HPLC for purity assessment. For instance, in , analogs with methoxy groups showed distinct NMR peaks for aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). HPLC conditions: C18 column, acetonitrile/water gradient (60:40 to 90:10), flow rate 1 mL/min, UV detection at 254 nm. Purity ≥96.6% is achievable with optimized silica gel chromatography (hexane/ethyl acetate eluent) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Prioritize kinase inhibition assays if targeting oncological pathways. highlights a related imidazo[1,2-b]pyridazine derivative (nuvisertib) as a serine/threonine kinase inhibitor. Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near Km values. For cytotoxicity, employ MTT assays on cancer cell lines (IC₅₀ determination) and counter-screen on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structural modifications resolve contradictory data between in vitro potency and in vivo efficacy?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetic (PK) properties. Use metabolic stability assays (e.g., liver microsomes) to identify metabolic hotspots. For example, ’s compound CT-721 (a Bcr-Abl inhibitor) required PK optimization via logP adjustments (target 2–4) to enhance bioavailability. Introduce fluorine atoms or cyclopropyl groups (see ) to block CYP450-mediated oxidation. Validate with LC-MS/MS plasma profiling in rodent models .

Q. What computational tools aid in predicting target engagement and off-target risks for this compound?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against conserved kinase domains (e.g., ATP-binding sites). ’s nuvisertib showed high affinity for MAPK pathways. Cross-validate with proteome-wide pharmacophore screening (e.g., Pharmit) to prioritize off-targets. Experimentally, use thermal shift assays (TSA) to quantify target binding and SPR for kinetic analysis (ka/kd) .

Q. How do crystallographic studies inform the design of analogs with improved selectivity?

  • Methodological Answer : Solve the co-crystal structure of the compound bound to its target (e.g., kinase). ’s patent describes crystalline forms of imidazo[1,2-b]pyridazine derivatives for structural analysis. Use X-ray diffraction (resolution ≤2.0 Å) to identify key interactions (e.g., hydrogen bonds with hinge regions). For example, a methoxy group at position 6 (as in the target compound) may occupy a hydrophobic pocket, reducing off-target binding. Modify substituents to enhance shape complementarity .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Standardize reaction conditions using Design of Experiments (DoE) . For the methoxy substitution step ( ), critical factors include NaOCH₃ stoichiometry (1.2–1.5 eq), solvent ratio (MeOH:H₂O = 3:1), and heating rate (2°C/min). Implement in-process controls (IPC) via FTIR to monitor chloro→methoxy conversion. Use preparative HPLC (C18, isocratic elution) for final purification, ensuring ≤0.5% impurity variance across batches .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?

  • Methodological Answer : Cross-examine assay conditions. For example, notes that imidazo[1,2-b]pyridazine derivatives showed variable photosynthetic inhibition due to chlorophyll content differences in Chlorella vulgaris. Replicate assays under standardized light intensity (e.g., 100 µE/m²/s) and chloroplast preparation protocols. Use orthogonal assays (e.g., oxygen evolution vs. fluorescence quenching) to confirm mechanism .

Methodological Tables

Parameter Optimized Condition Evidence Source
Methoxy Substitution ReactionNaOCH₃ (1.2 eq), 70°C, 2 hours
HPLC Purity AnalysisC18 column, 1 mL/min, 254 nm, 12–14 min retention
Kinase Assay ATP Concentration10 µM (near Km for MAPK family)

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